Physicochemical Differentiation: Solubility-Relevant Descriptors vs. Linezolid and 4-Substituted Oxazolidinone Analogs
N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide exhibits an XLogP3 of 2.2 and a topological polar surface area (TPSA) of 58.6 Ų [1]. In comparison, the frontline oxazolidinone antibiotic linezolid has an XLogP3 of approximately 0.9 and a TPSA of approximately 88 Ų [2]. This ~2.4-fold higher lipophilicity and ~33% lower TPSA indicate that procurement decisions predicated on solubility or permeability requirements cannot rely on linezolid-derived parameters for this compound class.
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 2.2; TPSA = 58.6 Ų |
| Comparator Or Baseline | Linezolid: XLogP3 ≈ 0.9; TPSA ≈ 88 Ų |
| Quantified Difference | XLogP3: ~2.4-fold higher; TPSA: ~33% lower |
| Conditions | Computed physicochemical properties (PubChem / Cactvs) |
Why This Matters
These differences directly affect aqueous solubility and passive membrane permeability, making this compound a distinct physicochemical entity unsuitable for direct substitution into protocols developed for linezolid or other polar oxazolidinones.
- [1] PubChem Compound Summary for CID 11357026, N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 441401, Linezolid. National Center for Biotechnology Information (2026). View Source
